AZD5069 - 878385-84-3

AZD5069

Catalog Number: EVT-260467
CAS Number: 878385-84-3
Molecular Formula: C18H22F2N4O5S2
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD5069 is a synthetic small molecule designed and developed as a selective antagonist for the C-X-C chemokine receptor 2 (CXCR2) [, ]. It exhibits high affinity for the human CXCR2 receptor and demonstrates greater than 100-fold selectivity over the related CXCR1 receptor [, ]. As a research tool, AZD5069 has been instrumental in investigating the role of CXCR2 in various inflammatory and oncological models.

N-(2-(2,3-difluorobenzylthio)-6-((2R,3S)-3,4-dihydroxybutan-2-yloxy)[2,4,5,6-13C4, 1,3-15N2]pyrimidin-4-yl)azetidine-1-sulfonamide,[15N2,13C4]N-(2-(2,3-difluoro-6-[3H]-benzylthio)-6-((2R,3S)-3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl)azetidine-1-sulfonamide

Compound Description: These are specifically radiolabeled forms of AZD5069, synthesized for ADME studies to understand the drug's absorption, distribution, metabolism, and excretion. The tritium-labeled form was created through reductive dehalogenation of an iodinated precursor, while the carbon-14 labeled form utilized [14C]thiourea in its synthesis [].

Major human metabolite of AZD5069

Compound Description: While the specific chemical structure is not provided in the papers, this metabolite represents a significant product of AZD5069 metabolism in humans. The synthesis of this metabolite from AZD5069 was achieved using a chemoselective Lindgren-Pinnick reaction to minimize oxidation of the sulfide group [].

SB225002

Compound Description: This is the first non-peptide CXCR2 antagonist discovered in the mid-1990s by GSK Company []. Although its specific structure is not detailed in the provided context, it serves as an early example of CXCR2 antagonism and likely shares some structural features with later compounds like AZD5069.

Danirixin

Compound Description: This is a CXCR2 antagonist currently in clinical trials []. Specific structural details aren't given in this context, but its shared clinical development stage with AZD5069 suggests potential structural similarities and a focus on similar therapeutic targets related to CXCR2-mediated inflammation.

Reparixin

Compound Description: This is a CXCR1/CXCR2 inhibitor that has shown efficacy in combination with checkpoint inhibitors in preclinical studies []. Though its structure isn't detailed here, its dual targeting of CXCR1 and CXCR2 suggests it may be structurally similar to AZD5069 but with broader activity across both chemokine receptors.

Ladarixin

Compound Description: This is another CXCR2 antagonist currently undergoing clinical trials, implying potential structural similarities and a shared therapeutic focus with AZD5069 on conditions involving CXCR2-mediated inflammation [].

MK-7123

Compound Description: This is a CXCR2 inhibitor tested for its pharmacological effects on neutrophil transendothelial migration in a COPD model []. Although specific structural details are not provided here, its shared target with AZD5069 indicates a likely similarity in their mechanisms of action and potential therapeutic applications in inflammatory diseases.

Overview

AZD-5069 is a potent and selective small-molecule antagonist of the chemokine receptor CXCR2, which plays a significant role in mediating neutrophil migration and inflammation. Originally developed by AstraZeneca, AZD-5069 has garnered attention for its potential therapeutic applications in conditions characterized by excessive neutrophilic inflammation, such as chronic obstructive pulmonary disease and various cancers. The compound is recognized for its ability to inhibit the binding of chemokines like CXCL8 to CXCR2, thereby modulating inflammatory responses.

Source

AZD-5069 was developed as part of a research initiative aimed at targeting chemokine receptors to manage inflammatory diseases. The compound has undergone various phases of clinical trials, demonstrating safety and efficacy in human subjects suffering from chronic obstructive pulmonary disease and advanced malignancies . It is commercially available under the CAS number 878385-84-3 and can be sourced from various chemical suppliers, including MedChemExpress and MedKoo Biosciences .

Classification

AZD-5069 is classified as a CXCR2 antagonist, specifically targeting the CXC chemokine receptor 2. This classification places it among other small-molecule inhibitors designed to interfere with chemokine signaling pathways involved in inflammatory processes.

Synthesis Analysis

Methods

The synthesis of AZD-5069 involves several key steps that focus on constructing its unique molecular framework. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Core Structure: The synthesis begins with the preparation of a pyrimidine derivative, which serves as the core structure.
  2. Substitution Reactions: Various substituents are introduced to enhance selectivity and potency against CXCR2. This includes the introduction of difluorobenzylthio groups and hydroxyl functionalities.
  3. Final Modifications: The final steps involve purification and characterization using techniques such as high-performance liquid chromatography and mass spectrometry to confirm the identity and purity of AZD-5069 .

Technical Details

The synthesis has been optimized to ensure high yields and purity, with particular attention paid to reaction conditions such as temperature, solvent choice, and reaction time. These parameters are crucial for achieving the desired pharmacological properties.

Molecular Structure Analysis

Structure

AZD-5069 has a complex molecular structure characterized by a pyrimidine ring system substituted with various functional groups. The structural formula can be represented as follows:

N 2 2 3 difluorobenzylthio 6 2R 3S 3 4 dihydroxybutan 2 yloxy pyrimidin 4 yl azetidine 1 sulfonamide\text{N 2 2 3 difluorobenzylthio 6 2R 3S 3 4 dihydroxybutan 2 yloxy pyrimidin 4 yl azetidine 1 sulfonamide}

Data

Key structural data include:

  • Molecular Formula: C15_{15}H18_{18}F2_{2}N4_{4}O3_{3}S
  • Molecular Weight: Approximately 368.39 g/mol
  • Chemical Structure Visualization: Structural representations can be generated using cheminformatics software for detailed analysis .
Chemical Reactions Analysis

Reactions

AZD-5069 primarily functions through its interaction with CXCR2, inhibiting its activation by endogenous ligands such as CXCL8. This blockade prevents downstream signaling pathways that lead to neutrophil chemotaxis and activation.

Technical Details

The binding affinity of AZD-5069 for CXCR2 has been quantified using radiolabeled ligand binding assays, showing a pIC50 value of approximately 9.1, indicating high potency . Additionally, AZD-5069 exhibits slowly reversible antagonism characteristics, which means that its effects can persist even after the compound is removed from circulation.

Mechanism of Action

AZD-5069 exerts its pharmacological effects by selectively binding to CXCR2 and inhibiting its interaction with chemokines. This action disrupts the signaling cascade responsible for neutrophil migration to sites of inflammation.

Process

  1. Binding: AZD-5069 binds to the allosteric site on CXCR2.
  2. Inhibition: This binding prevents CXCL8 from activating the receptor.
  3. Outcome: As a result, neutrophil recruitment is reduced, leading to decreased inflammation in tissues affected by chronic inflammatory conditions .

Data

Studies have demonstrated that treatment with AZD-5069 significantly reduces neutrophil counts in animal models of lung inflammation, supporting its potential therapeutic use in human diseases characterized by excessive neutrophilic activity .

Physical and Chemical Properties Analysis

Physical Properties

AZD-5069 is typically described as a white to off-white solid at room temperature. Its solubility profile indicates good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: AZD-5069 shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for potential modifications that could enhance its pharmacological profile or reduce side effects.

Relevant data from stability studies indicate that AZD-5069 maintains its integrity over extended periods when stored appropriately .

Applications

AZD-5069 has significant potential in scientific research and clinical applications:

  1. Chronic Obstructive Pulmonary Disease: It is being investigated for its ability to reduce inflammation and improve lung function in patients with chronic obstructive pulmonary disease.
  2. Cancer Therapy: Research indicates that AZD-5069 may enhance the efficacy of conventional chemotherapeutics by overcoming chemoresistance mechanisms associated with CXCR2 signaling in tumors .
  3. Inflammatory Disorders: Its role as an anti-inflammatory agent makes it a candidate for treating various inflammatory diseases beyond respiratory conditions.

Properties

CAS Number

878385-84-3

Product Name

AZD-5069

IUPAC Name

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide

Molecular Formula

C18H22F2N4O5S2

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1

InChI Key

QZECRCLSIGFCIO-RISCZKNCSA-N

SMILES

CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-5069; AZD 5069; AZD5069.

Canonical SMILES

CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F

Isomeric SMILES

C[C@H]([C@H](CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.